

An In-Depth Technical Guide to AH-7921 (CAS Number: 55154-30-8)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AH-7921 is a synthetic opioid analgesic developed in the 1970s by Allen & Hanburys Ltd.[1][2] Chemically, it is 3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide.[3] Although initially investigated for its analgesic properties, it was never marketed as a pharmaceutical drug.[2] In recent years, AH-7921 has emerged as a designer drug, leading to numerous non-fatal and fatal intoxications worldwide.[4] This technical guide provides a comprehensive overview of the chemical, pharmacological, and toxicological properties of AH-7921, intended for researchers and professionals in the field of drug development.

Chemical and Physical Properties

AH-7921 is a white solid with the following chemical and physical properties.[1]



Property	Value
IUPAC Name	3,4-dichloro-N-{[1- (dimethylamino)cyclohexyl]methyl}benzamide
CAS Number	55154-30-8
Molecular Formula	C16H22Cl2N2O
Molecular Weight	329.27 g/mol [3]
Appearance	White solid[1]

Pharmacology Mechanism of Action

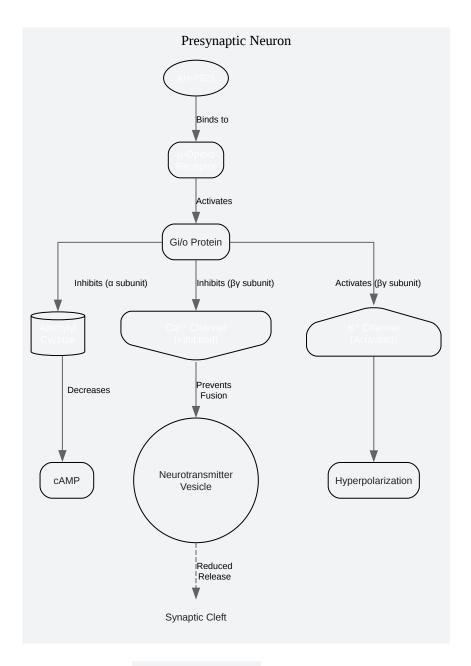
AH-7921 is a potent agonist of the μ -opioid receptor (MOR), which is the primary target for most opioid analgesics.[4][5] It also exhibits some activity at the κ -opioid receptor (KOR).[5] The activation of these G-protein coupled receptors (GPCRs) leads to a cascade of intracellular events, ultimately resulting in analgesia and other physiological effects.

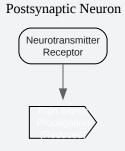
The binding of AH-7921 to the μ -opioid receptor initiates the following signaling pathway:

- G-protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gi/o).
- Dissociation of G-protein Subunits: The $G\alpha(i/o)$ -GTP and $G\beta\gamma$ subunits dissociate and interact with downstream effectors.
- Inhibition of Adenylyl Cyclase: The Gα(i/o)-GTP subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
- Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).
- Neuronal Hyperpolarization and Reduced Neurotransmitter Release: The efflux of K+ and the reduced influx of Ca2+ cause hyperpolarization of the neuronal membrane and a



decrease in the release of nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).







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AH-7921 Mechanism of Action

Receptor Binding Affinity

While AH-7921 is known to be a potent μ -opioid agonist, specific experimentally determined binding affinities (K_i or IC₅₀ values) for AH-7921 at the μ , δ , and κ opioid receptors are not readily available in the published literature. However, a study on a closely related analog, 4-phenyl-AH-7921, reported the following K_i values:

Receptor	Kı (nM)
μ-Opioid Receptor (MOR)	60
к-Opioid Receptor (KOR)	34

Data for 4-phenyl-AH-7921, not AH-7921.

These values suggest that modifications to the cyclohexyl ring can significantly impact binding affinity and selectivity.

In Vivo Pharmacology

Animal studies have demonstrated the potent analgesic effects of AH-7921. Its potency is often compared to that of morphine.



Animal Model	Test	Route of Administrat ion	ED ₅₀ (mg/kg)	Reference Compound	ED ₅₀ (mg/kg)
Mouse	Phenylquinon e-induced writhing	Subcutaneou s	0.45	Morphine	0.45
Mouse	Acetic acid- induced writhing	-	0.55	-	-
Mouse	Respiratory Depression	Subcutaneou s	2.5	Morphine	4.25
Dog	Dental pulp stimulation	Oral	1.25 (minimal effective dose)	Morphine	~1.25
Rhesus Monkey	Dental pulp stimulation	Oral	13.8 (minimal effective dose)	Morphine	≤5.0

Metabolism

In vitro studies using human liver microsomes (HLM) and hepatocytes have elucidated the primary metabolic pathways of AH-7921. The major routes of metabolism are N-demethylation and hydroxylation.[6][7][8]

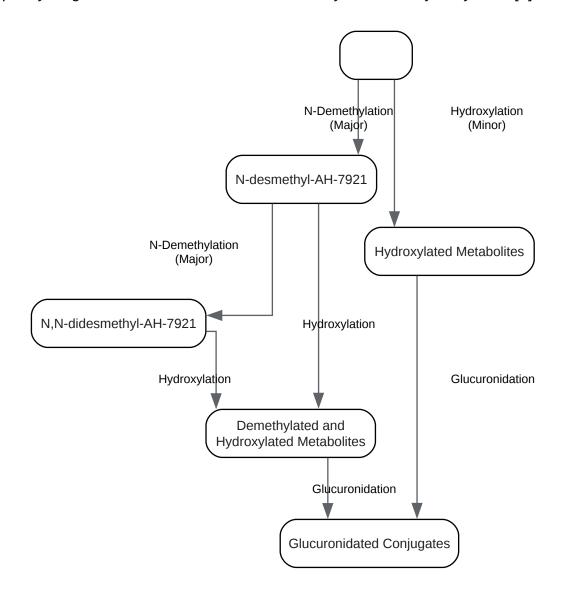
The in vitro half-life of AH-7921 in HLM is approximately 13.5 minutes, indicating rapid metabolism.[7]

A total of 12 metabolites have been identified in vitro, with the most prominent being:

- N-desmethyl AH-7921
- N,N-didesmethyl AH-7921



Other metabolites are formed through hydroxylation of the cyclohexyl ring and the dichlorophenyl ring, as well as combinations of demethylation and hydroxylation.[6]



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Metabolic Pathway of AH-7921

Experimental Protocols Synthesis of AH-7921

The synthesis of AH-7921 is a three-step process that can be carried out from commercially available starting materials.[9]

Step 1: Strecker Synthesis of 1-(Dimethylamino)cyclohexanecarbonitrile



- Reactants: Cyclohexanone, potassium cyanide, and dimethylamine hydrochloride.
- Procedure: A mixture of equimolar amounts of cyclohexanone, potassium cyanide, and dimethylamine hydrochloride in aqueous ethanol is heated. The reaction affords the α-aminonitrile adduct, 1-(dimethylamino)cyclohexanecarbonitrile.[9]

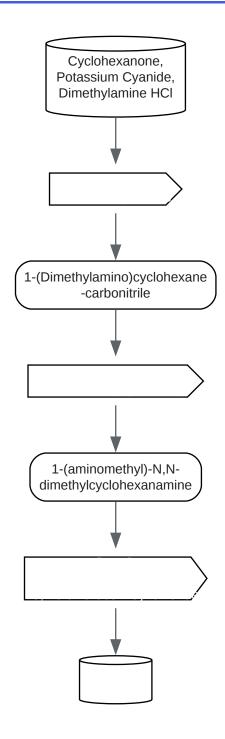
Step 2: Reduction of 1-(Dimethylamino)cyclohexanecarbonitrile

- Reactant: 1-(Dimethylamino)cyclohexanecarbonitrile.
- Reducing Agent: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
- Procedure: The nitrile group of 1-(dimethylamino)cyclohexanecarbonitrile is reduced to a primary amine using a suitable reducing agent like LiAlH₄ in an anhydrous solvent such as diethyl ether. This step yields 1-(aminomethyl)-N,N-dimethylcyclohexanamine.[9]

Step 3: Acylation of 1-(aminomethyl)-N,N-dimethylcyclohexanamine

- Reactants: 1-(aminomethyl)-N,N-dimethylcyclohexanamine and 3,4-dichlorobenzoyl chloride.
- Procedure: The primary amine is acylated with 3,4-dichlorobenzoyl chloride in an appropriate solvent to form the final product, AH-7921.[9] The product can be isolated as the hydrochloride salt or the free base.





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Synthetic Pathway for AH-7921

Opioid Receptor Competitive Binding Assay

This protocol describes a general method for determining the binding affinity of a test compound like AH-7921 to opioid receptors using a radioligand competition assay.



Materials:

- Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells stably expressing the human μ-opioid receptor).
- Radioligand (e.g., [3H]-Naloxone or [3H]-DAMGO).
- Unlabeled competitor (AH-7921).
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Wash Buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
- Nonspecific binding control (e.g., 10 μM Naloxone).
- · 96-well plates.
- Glass fiber filters.
- Scintillation fluid and counter.

Procedure:

- Membrane Preparation: Homogenize cells or tissues expressing the opioid receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
- Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
 - Total Binding: Add assay buffer, diluted membrane preparation, and the radioligand at a fixed concentration (typically near its K_e).
 - Nonspecific Binding: Add the nonspecific binding control, diluted membrane preparation, and the radioligand.
 - Competition: Add serial dilutions of AH-7921, the diluted membrane preparation, and the radioligand.



- Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
- Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the nonspecific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kᵢ can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Ke), where [L] is the concentration of the radioligand and Ke is its dissociation constant.

Toxicology

AH-7921 has a narrow therapeutic window, meaning the dose that produces therapeutic effects is close to the dose that causes toxic effects.[5] The primary toxic effect is respiratory depression, which is a common and potentially fatal side effect of opioid agonists. Animal studies have shown that AH-7921 is a more potent respiratory depressant than morphine.[2]

Numerous fatal and non-fatal intoxications involving AH-7921 have been reported. In many of these cases, other substances were also detected, making it difficult to attribute the toxicity solely to AH-7921. Post-mortem blood concentrations of AH-7921 in fatal cases have been reported to range from 0.03 to 9.1 mg/L.[2]

Conclusion

AH-7921 is a potent synthetic opioid with a mechanism of action primarily mediated by the μ -opioid receptor. Its pharmacological profile is similar to that of morphine, but it appears to have a narrower therapeutic window and a higher risk of respiratory depression. The rapid metabolism of AH-7921 leads to the formation of several metabolites, with N-demethylation



being a major pathway. The information provided in this technical guide summarizes the current understanding of AH-7921 and is intended to be a valuable resource for researchers and drug development professionals. Further research is needed to fully characterize its receptor binding affinities and to develop more detailed in vivo toxicological profiles.

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